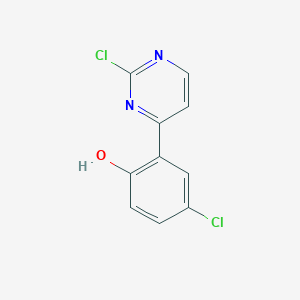

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol

Description

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a heterocyclic aromatic compound featuring a phenol core substituted with chlorine at the 4-position and a 2-chloropyrimidin-4-yl group at the 2-position. This dual substitution pattern confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry.

Properties

IUPAC Name |

4-chloro-2-(2-chloropyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAROXJYJDMPABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach for 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol involves nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol or substituted phenol derivatives. Key features of this method include:

-

- 2,4-Dichloropyrimidine as the electrophilic heterocyclic substrate

- Phenol or substituted phenol as the nucleophile

Reaction Mechanism:

The phenolic oxygen acts as a nucleophile, displacing the chlorine at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution. The chlorine at the 2-position remains intact, enabling further functionalization if needed.Base Catalysts:

Commonly used bases include sodium hydroxide or potassium carbonate, which deprotonate the phenol to enhance nucleophilicity.Solvents:

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate the substitution.Temperature:

Elevated temperatures (typically 80–120°C) are employed to drive the reaction to completion.Reaction Time:

Several hours, depending on scale and conditions.

This method yields this compound with good selectivity and purity, as the 2-chloro substituent remains unreacted under these conditions.

Industrial Production Methods

For industrial-scale synthesis, the reaction conditions are adapted to maximize throughput and product quality:

Continuous Flow Reactors:

Use of continuous flow technology allows precise control over temperature, mixing, and reaction time, improving yield and reproducibility.Optimized Stoichiometry:

Careful control of reactant ratios minimizes side reactions and unreacted starting materials.Purification:

Post-reaction mixtures are purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or agrochemical applications.Environmental and Safety Considerations:

Solvent recovery and waste treatment protocols are implemented to minimize environmental impact.

Industrial methods mirror laboratory synthetic routes but emphasize scalability and cost-effectiveness.

Alternative Synthetic Strategies and Coupling Reactions

Though nucleophilic substitution is the main route, coupling reactions such as Suzuki-Miyaura cross-coupling have been explored for related pyrimidine derivatives, especially for introducing aryl groups at the pyrimidine ring:

Selective Suzuki Coupling:

The 4-chloro position of 2,4-dichloropyrimidine can be selectively substituted by arylboronic acids under palladium-catalyzed Suzuki conditions, leaving the 2-chloro group intact.Amination and Other Substitutions:

Amination at the 2- or 4-position of dichloropyrimidine can yield regioisomers that serve as intermediates for further functionalization.

While these methods are more common in the synthesis of analogs and derivatives, they demonstrate the chemical versatility of the pyrimidine scaffold and can be adapted for preparing this compound derivatives when needed.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine + Phenol | Base (NaOH/K2CO3), DMF/DMSO, 80–120°C | Moderate to High | Selective substitution at 4-position; 2-chloro intact |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine + Arylboronic Acid | Pd catalyst, base, organic solvent | 40–75 | Selective coupling at 4-chloro position; used for derivatives |

| Amination | 2,4-Dichloropyrimidine + Ammonia or Amines | Ethanol, heat | Moderate | Produces regioisomeric amines for further transformations |

| Industrial Continuous Flow | Same as lab nucleophilic substitution | Controlled flow, optimized parameters | High | Scalable, efficient, with purification steps |

Detailed Research Findings

Reaction Selectivity:

Studies confirm that nucleophilic substitution occurs preferentially at the 4-chloro position of dichloropyrimidine due to electronic and steric factors, preserving the 2-chloro substituent for potential further modification.Base and Solvent Effects:

Potassium carbonate and sodium hydroxide effectively deprotonate phenol, enhancing nucleophilicity. DMF and DMSO provide a polar environment that stabilizes transition states and solubilizes reactants, improving reaction rates.Temperature Influence:

Elevated temperatures accelerate the substitution but require careful control to avoid decomposition or side reactions.Industrial Optimization:

Continuous flow reactors improve heat and mass transfer, allowing shorter reaction times and consistent product quality. Purification by recrystallization yields analytically pure compounds suitable for medicinal chemistry research.Analytical Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry, and chromatographic purity assessments. High-resolution mass spectrometry confirms molecular formula, while NMR elucidates substitution patterns.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Coupling reactions: Palladium catalysts, boronic acids, aryl halides, base, and solvents like toluene or ethanol.

Major Products Formed

Nucleophilic substitution: Amino or thiol-substituted pyrimidine derivatives.

Oxidation: Quinones.

Reduction: Amines or alcohols.

Coupling reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol serves as an intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its potential anti-inflammatory and anticancer properties.

Synthesis Methods

Synthetic chemists utilize reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki coupling) to incorporate this compound into larger structures. These synthesized derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects.

Case Study :

A study demonstrated that derivatives synthesized from this compound inhibited key enzymes in cancer cells, leading to reduced cell proliferation.

Biotechnology

Enzyme Inhibition Studies

In biotechnology, the compound is employed in selective media to inhibit specific microorganisms or in assays to study enzyme inhibition crucial for pathogen survival.

Results Summary

The compound has shown effectiveness in selectively inhibiting certain bacterial strains, making it useful for studying microbial resistance.

Material Science and Engineering

Development of New Materials

Material scientists are exploring the use of this compound in developing materials with specific optical or electronic properties. Incorporating this compound into polymers or coatings can enhance their resistance to degradation or improve conductivity.

| Application Area | Method of Application | Results Summary |

|---|---|---|

| Organic Photovoltaics | Used in the active layer of solar cells | Improved power conversion efficiencies over 10% in laboratory settings |

| Coatings | Incorporated into coatings for enhanced durability | Increased resistance to environmental degradation |

Agrochemicals

Potential Use in Herbicides and Insecticides

The compound is being investigated for its efficacy as a precursor in synthesizing new agrochemicals. Derivatives have shown promising results in reducing pest populations significantly while maintaining low toxicity to non-target species.

Case Study :

In vitro assays revealed that some derivatives reduced pest populations by up to 70% without significant toxicity to beneficial organisms.

Summary of Applications

The applications of this compound are diverse and impactful across multiple fields:

| Field | Application Type | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Inhibition of cancer cell proliferation |

| Biotechnology | Enzyme inhibition studies | Selective inhibition of bacterial strains |

| Material Science | Development of organic semiconductors | Enhanced power conversion efficiency |

| Agrochemicals | Development of herbicides/insecticides | Significant reduction in pest populations |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine kinases or other enzymes involved in cell signaling, leading to antiproliferative effects in cancer cells . The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis of key analogs:

1,3,4-Oxadiazole Derivatives

- Example: 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h) Structure: Contains a 1,3,4-oxadiazole ring linked to a trimethoxyphenyl group. Activity:

- Anticancer: Demonstrated significant growth inhibition (PGI = 65.12% for SNB-19 glioblastoma) at 10 µM.

- Mechanism: Binds to the tubulin–combretastatin A4 site (docking score: -8.030 kcal/mol), disrupting microtubule dynamics.

- Antibacterial: Lower activity (MIC = 8 µg/mL for E. coli) compared to ciprofloxacin (MIC = 4 µg/mL).

Benzimidazole Derivatives

- Example: 2-(1H-Benzo[d]imidazol-2-yl)-4-chlorophenol (BM1) Structure: Benzimidazole fused to a chlorophenol group. Activity:

- DNA-Targeting: Interacts with DNA via intercalation, inducing apoptosis in cancer cells.

- Toxicity: Methyl (BM2) and nitro (BM3) substituents improve potency but may increase cytotoxicity.

Tetrazole Derivatives

- Example: 4-Chloro-2-[(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol (Cl-PTMP) Structure: Tetrazole ring conjugated to a Schiff base. Activity:

- Antimicrobial: Effective against S. aureus (zone of inhibition: 17–18 mm).

- Synthesis: Condensation of 5-chloro salicylaldehyde with 1-phenyl-1H-tetrazole-5-amine (yield: 82%).

Schiff Base Metal Complexes

- Example: Mn(II)/Fe(II) Complexes of 4-Chloro-2-[(E)-1-(4-Fluorophenyl)-1H-Pyrazol-4-ylMethyl]Phenol Structure: Schiff base with pyrazoleoxime and chloro-phenol groups. Activity:

- Antibacterial: Enhanced activity due to metal coordination (MIC: 8–16 µg/mL for B. subtilis).

- Antioxidant: Moderate free radical scavenging (IC50: 40–60 µM).

Comparative Data Tables

Table 1: Anticancer Activity of Structural Analogs

Table 2: Antimicrobial Activity

Mechanistic and Structural Insights

- Tubulin Binding : Compounds with bulky hydrophobic substituents (e.g., trimethoxyphenyl in 6h) exhibit stronger tubulin inhibition due to enhanced interactions with the hydrophobic cavity of tubulin .

- Antimicrobial Potency : Electron-withdrawing groups (e.g., nitro in 6c) improve antibacterial activity by disrupting bacterial membrane integrity .

- Metal Coordination : Schiff base metal complexes (e.g., Mn(II)) show dual antioxidant and antimicrobial effects, leveraging redox-active metal centers .

Biological Activity

4-Chloro-2-(2-chloropyrimidin-4-yl)phenol is a chemical compound with significant potential in various biological applications. Its structure features a phenolic group and a chlorinated pyrimidine moiety, which contribute to its reactivity and biological activity. This article explores the compound's biological activities, including its synthesis, mechanisms of action, and applications in medicinal chemistry and biotechnology.

- Molecular Formula : C10H6Cl2N2O

- Molecular Weight : 233.07 g/mol

- Structural Features : Contains two chlorine atoms, one on the phenolic ring and another on the pyrimidine ring.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, such as nucleophilic substitutions and coupling reactions. These synthetic routes allow for the modification of the compound to enhance its biological activity or stability.

Table 1: Synthetic Methods and Derivatives

| Synthetic Method | Description | Example Derivative |

|---|---|---|

| Suzuki Coupling | Coupling with boronic acids to form aryl compounds | Antitumor derivatives |

| Nucleophilic Substitution | Replacing halogens with nucleophiles | Antimicrobial agents |

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness in selectively inhibiting certain bacterial strains, making it useful for studying microbial resistance .

- Antitumor Effects : Specific derivatives have demonstrated the ability to inhibit key enzymes or receptors in cancer cells, leading to reduced proliferation .

- Anti-inflammatory Properties : Research indicates that derivatives can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS), suggesting potential for treating inflammation-related disorders .

Case Study: Anti-inflammatory Activity

In a study assessing anti-inflammatory activity, derivatives of this compound were tested against LPS-stimulated RAW 264.7 macrophage cells. The findings revealed that specific compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating their potential as therapeutic agents for inflammation .

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes crucial for pathogen survival and inflammatory responses.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways related to cancer and inflammation.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:

- Drug Development : As a building block for synthesizing pharmacologically active molecules.

- Biotechnology : Used in selective media to inhibit specific microorganisms or in enzyme studies related to disease pathways .

- Material Science : Investigated for its role in developing new materials with enhanced properties .

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory and anticancer drugs |

| Biotechnology | Enzyme inhibition studies |

| Material Science | Development of polymers with unique properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-chloropyrimidin-4-yl)phenol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via the Mannich reaction, as demonstrated in the preparation of structurally similar pyrazolylphenol derivatives. Key steps include:

- Using N,N'-bis(methoxymethyl)diaza-18-crown-6 as a precursor for functionalization .

- Optimizing reaction temperature (e.g., 155–158°C) and solvent systems (THF/methanol) to enhance yield and purity .

- Purification via thin-layer chromatography (chloroform-based eluents) to isolate the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Store the compound in a cool, dark place (<15°C) to avoid decomposition .

- Dispose of waste via professional biohazard services due to potential environmental toxicity .

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Employ H/C NMR to confirm substituent positions and electronic environments. For example, phenolic -OH protons typically appear downfield (~10–12 ppm) .

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. SHELX software is robust for handling high-resolution data and twinned crystals .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 220.65) using high-resolution MS .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., zwitterionic vs. neutral forms) be resolved for this compound?

- Methodological Answer :

- Perform low-temperature (<100 K) single-crystal X-ray diffraction to stabilize molecular conformations and reduce thermal motion artifacts. This approach confirmed zwitterionic forms in structurally analogous compounds .

- Compare experimental data (bond lengths, angles) with density functional theory (DFT) calculations to validate charge distribution .

- Use SHELXD for phase refinement and SHELXE for density modification in ambiguous cases .

Q. What strategies are effective in analyzing intramolecular hydrogen bonding and its impact on molecular packing?

- Methodological Answer :

- Hydrogen Bond Analysis : Identify O-H⋯N or C-H⋯π interactions via crystallography. For example, intramolecular O-H⋯N bonds stabilize conformations in chiral aminophenol derivatives .

- Packing Analysis : Use Mercury or PLATON software to visualize weak interactions (e.g., π-stacking) that influence crystal lattice stability .

- Thermal Stability : Correlate hydrogen bonding strength with DSC/TGA data to assess melting points and decomposition pathways .

Q. How can researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Computational Validation : Perform time-dependent DFT (TD-DFT) simulations using Gaussian or ORCA to predict NMR shifts. Adjust solvent models (e.g., PCM for chloroform) to match experimental conditions .

- Dynamic Effects : Account for tautomerism or rotational barriers (e.g., using variable-temperature NMR) to explain peak splitting .

- Cross-Validation : Compare IR vibrational frequencies (e.g., C-Cl stretches at ~750 cm) with computed spectra .

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity (e.g., DNA-targeting)?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify the pyrimidine ring with electron-withdrawing groups (e.g., -NO) to enhance DNA intercalation, as seen in benzimidazole analogs .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II .

- In Vitro Assays : Evaluate cytotoxicity via MTT assays and DNA cleavage using gel electrophoresis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.